molecular formula C11H14NO4P B14303661 Diethyl 3-cyano-phenyl phosphate CAS No. 120579-21-7

Diethyl 3-cyano-phenyl phosphate

Cat. No.: B14303661
CAS No.: 120579-21-7
M. Wt: 255.21 g/mol
InChI Key: UMJPNIRIQPRRMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 3-cyano-phenyl phosphate is an organophosphate compound with the molecular formula C11H14NO4P and a molecular weight of 255.21 g/mol . This chemical is of significant interest in medicinal chemistry research, particularly in the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors . Organophosphates like this one are known to act as anticholinesterase agents by phosphorylating the serine hydroxyl group in the enzymes' active sites, leading to their inhibition . This mechanism is a key research focus for investigating potential treatments for neurodegenerative diseases such as Alzheimer's disease, where a decrease in acetylcholine levels is observed . The presence of the nitrile (cyano) functional group in its structure is a notable feature, as this unit can enhance binding to receptor targets and improve biological activity, making it a valuable scaffold for designing new bioactive molecules . Researchers can utilize this compound as a key intermediate in synthesizing novel dialkyl-3-cyanopropylphosphate derivatives, which have shown promising anticholinesterase activity in preliminary studies, with some analogs exhibiting inhibitory potency in the micromolar range . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, and is strictly not for personal use.

Properties

CAS No.

120579-21-7

Molecular Formula

C11H14NO4P

Molecular Weight

255.21 g/mol

IUPAC Name

(3-cyanophenyl) diethyl phosphate

InChI

InChI=1S/C11H14NO4P/c1-3-14-17(13,15-4-2)16-11-7-5-6-10(8-11)9-12/h5-8H,3-4H2,1-2H3

InChI Key

UMJPNIRIQPRRMT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=CC=CC(=C1)C#N

Origin of Product

United States

Preparation Methods

Michaelis-Arbuzov Reaction with Triethyl Phosphite

The Michaelis-Arbuzov reaction is a cornerstone for synthesizing phosphate esters. Adapted from CN102234293A, this method involves reacting triethyl phosphite with 3-cyano-benzyl chloride under controlled conditions:

  • Reagents :
    • 3-Cyano-benzyl chloride
    • Triethyl phosphite ($$ (C2H5O)_3P $$)
    • Dichlorobenzene (solvent and additive)
  • Procedure :

    • Dissolve 3-cyano-benzyl chloride in dichlorobenzene.
    • Gradually add triethyl phosphite at 110–120°C, allowing solvent evaporation.
    • Heat the mixture to 150°C for 3 hours to complete the reaction.
    • Filter the product to isolate this compound.
  • Yield and Advantages :

    • Yield : >99%.
    • Dichlorobenzene prevents premature fusion of 3-cyano-benzyl chloride, enhancing safety and reaction efficiency.

This method is scalable for industrial production, with dichlorobenzene enabling high-purity output.

Phosphorylation of 3-Cyano-Phenol with Diethyl Chlorophosphate

A second route, inspired by US3250826A, involves direct phosphorylation of 3-cyano-phenol using diethyl chlorophosphate:

  • Reagents :
    • 3-Cyano-phenol
    • Diethyl chlorophosphate ($$ (C2H5O)_2P(O)Cl $$)
    • Methyl ethyl ketone (solvent)
    • Sodium carbonate (base)
  • Procedure :

    • Dissolve 3-cyano-phenol and sodium carbonate in methyl ethyl ketone.
    • Add diethyl chlorophosphate dropwise under reflux (80°C).
    • Reflux for 15 hours to ensure complete reaction.
    • Extract the product using toluene, wash with sodium carbonate solution, and distill under reduced pressure.
  • Yield and Challenges :

    • Yield : ~85%.
    • Prolonged refluxing and meticulous pH control are necessary to minimize hydrolysis of the chlorophosphate.

Alternative Methods Using Cyanating Agents

A less common approach, noted in evitachem.com, introduces the cyano group post-phosphorylation:

  • Reagents :
    • Diethyl phenyl phosphate
    • Cyanating agent (e.g., CuCN or KCN)
  • Procedure :

    • React diethyl phenyl phosphate with a cyanating agent in acetonitrile or dichloromethane under reflux.
    • Optimize pH (6–7) and temperature (40–80°C) to favor cyano substitution.
  • Yield and Limitations :

    • Yields are unspecified but require rigorous control to avoid side reactions.

Optimization of Reaction Conditions

Solvent Selection

  • Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates by stabilizing intermediates.
  • Dichlorobenzene improves thermal stability in Michaelis-Arbuzov reactions, preventing reagent decomposition.

Temperature and Time

  • Michaelis-Arbuzov : Elevated temperatures (150°C) drive the reaction to completion within 3 hours.
  • Phosphorylation : Prolonged reflux (15 hours) at 80°C ensures high conversion but risks side product formation.

Catalysts and Additives

  • Sodium carbonate neutralizes HCl byproducts during phosphorylation, shifting equilibrium toward product formation.
  • Dichlorobenzene acts as a non-reactive solvent, reducing side reactions in Michaelis-Arbuzov synthesis.

Industrial-Scale Production Considerations

Scaling the Michaelis-Arbuzov method involves:

  • Large reactors with precise temperature control (110–150°C).
  • Continuous distillation to remove excess triethyl phosphite and solvent.
  • Crystallization or chromatography for purification, achieving >99% purity.

Analytical Characterization

Key spectroscopic data confirm structural integrity:

  • IR Spectroscopy : Peaks at 2250 cm$$^{-1}$$ (C≡N stretch) and 1250 cm$$^{-1}$$ (P=O stretch).
  • Mass Spectrometry : Exact mass = 255.0660 g/mol (calculated for $$ C{11}H{14}NO_4P $$).
  • NMR : $$ ^1H $$ NMR signals at δ 1.3 ppm (CH$$_3$$ of ethyl groups) and δ 7.4–7.6 ppm (aromatic protons).

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity Source
Michaelis-Arbuzov Triethyl phosphite, 3-cyano-benzyl chloride 150°C, 3h >99% High
Phosphorylation Diethyl chlorophosphate, 3-cyano-phenol 80°C, 15h ~85% Moderate
Cyanating Agent Diethyl phenyl phosphate, CuCN 40–80°C, pH 6–7 Variable Low

Chemical Reactions Analysis

Types of Reactions: Diethyl 3-cyano-phenyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diethyl 3-cyano-phenyl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals

Mechanism of Action

The mechanism of action of diethyl 3-cyano-phenyl phosphate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can occur through covalent modification of the enzyme or through non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Uniqueness: Diethyl 3-cyano-phenyl phosphate is unique due to the presence of the cyano group in the meta position, which influences its reactivity and interaction with biological targets. This structural feature makes it a valuable compound for specific applications in research and industry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.